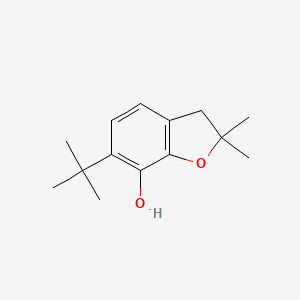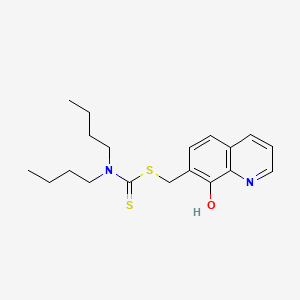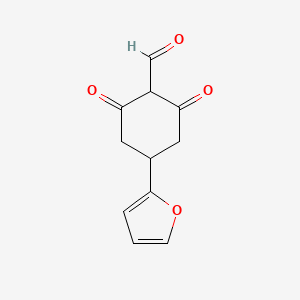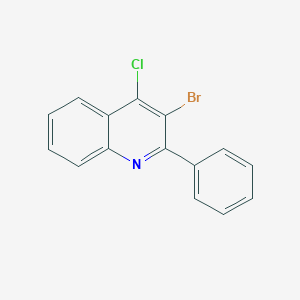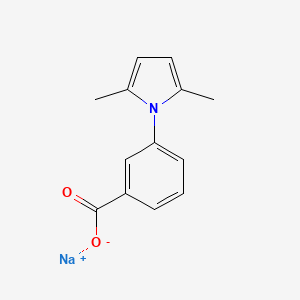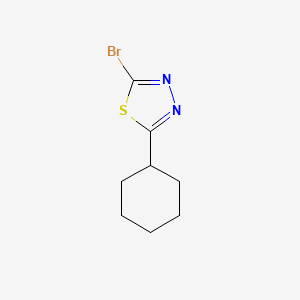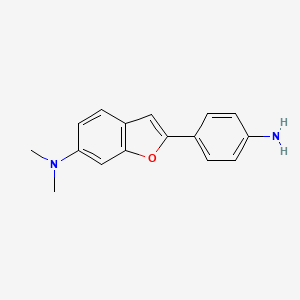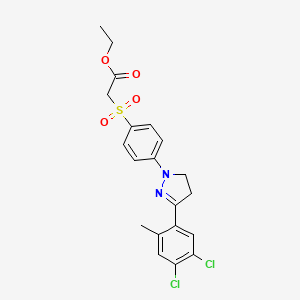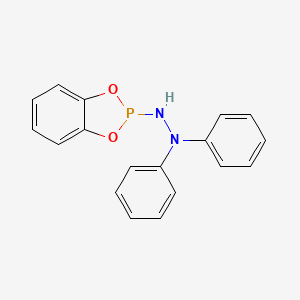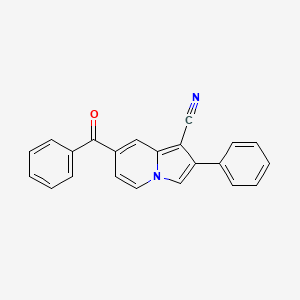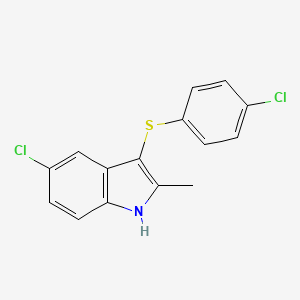
5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the reaction of 5-chloro-2-methylindole with 4-chlorophenylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces a hydrogen atom on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, due to the presence of reactive sites on the indole ring and the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under various conditions to achieve substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Indoles: From substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . It is also being investigated for its antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
5-Chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole: Shares the chloro and indole moieties but differs in the substitution pattern and functional groups.
3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Similar in having a thiophenyl group but differs in the core structure and additional functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazole ring and exhibits similar biological activities but has a different core structure.
Uniqueness: 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
628736-22-1 |
|---|---|
Molecular Formula |
C15H11Cl2NS |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11Cl2NS/c1-9-15(19-12-5-2-10(16)3-6-12)13-8-11(17)4-7-14(13)18-9/h2-8,18H,1H3 |
InChI Key |
KHZVVLZZOYSKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


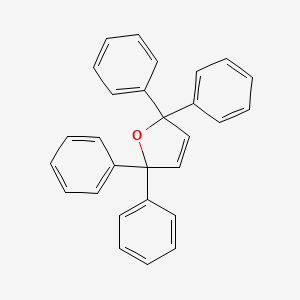
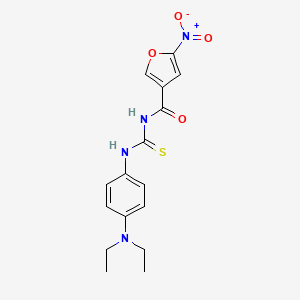
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

